1,2-bis(ethenyl)benzene;1,3-bis(ethenyl)benzene;1,4-bis(ethenyl)benzene;styrene
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Overview
Description
Benzene, diethenyl-, polymer with ethenylbenzene and ethenylethylbenzene is a complex polymer known for its versatile applications in various industries. This compound is also referred to by other CA index names such as Benzene, ethenyl-, polymer with diethenylbenzene and ethenylethylbenzene, and Benzene, ethenylethyl-, polymer with diethenylbenzene and ethenylbenzene. It is primarily used in the production of ion exchange resins, adsorbent materials, and other specialized industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, diethenyl-, polymer with ethenylbenzene and ethenylethylbenzene involves the polymerization of diethenylbenzene, ethenylbenzene, and ethenylethylbenzene. The polymerization process typically occurs under controlled conditions using radical initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is carried out in a solvent like toluene or xylene at elevated temperatures ranging from 60°C to 100°C.
Industrial Production Methods
In industrial settings, the production of this polymer is scaled up using continuous or batch polymerization techniques. The monomers are mixed in precise ratios and subjected to polymerization in large reactors. The resulting polymer is then purified, dried, and processed into the desired form, such as beads or granules, for various applications.
Chemical Reactions Analysis
Types of Reactions
Benzene, diethenyl-, polymer with ethenylbenzene and ethenylethylbenzene undergoes several types of chemical reactions, including:
Oxidation: The polymer can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The polymer can undergo substitution reactions, particularly electrophilic aromatic substitution, using reagents like sulfuric acid or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sulfuric acid or nitric acid at elevated temperatures.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of sulfonated or nitrated derivatives.
Scientific Research Applications
Benzene, diethenyl-, polymer with ethenylbenzene and ethenylethylbenzene has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of advanced materials and catalysts.
Biology: Employed in the development of biosensors and bioseparation techniques.
Medicine: Utilized in drug delivery systems and medical diagnostics.
Industry: Applied in water treatment, ion exchange resins, and adsorbent materials for purification processes.
Mechanism of Action
The mechanism of action of Benzene, diethenyl-, polymer with ethenylbenzene and ethenylethylbenzene involves its ability to interact with various molecular targets through adsorption, ion exchange, and catalytic processes. The polymer’s structure allows it to form stable complexes with ions and molecules, facilitating their removal or transformation in various applications. The pathways involved include ion exchange, adsorption, and catalytic conversion.
Comparison with Similar Compounds
Similar Compounds
Styrene-divinylbenzene copolymer: Similar in structure but lacks the ethenylethylbenzene component.
Polystyrene: A simpler polymer with only ethenylbenzene units.
Polydivinylbenzene: Composed solely of diethenylbenzene units.
Uniqueness
Benzene, diethenyl-, polymer with ethenylbenzene and ethenylethylbenzene is unique due to its combination of monomers, which imparts specific properties such as enhanced mechanical strength, chemical resistance, and adsorption capacity. This makes it particularly suitable for specialized applications in water treatment, ion exchange, and advanced material synthesis.
Properties
Molecular Formula |
C38H38 |
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Molecular Weight |
494.7 g/mol |
IUPAC Name |
1,2-bis(ethenyl)benzene;1,3-bis(ethenyl)benzene;1,4-bis(ethenyl)benzene;styrene |
InChI |
InChI=1S/3C10H10.C8H8/c1-3-9-5-7-10(4-2)8-6-9;1-3-9-6-5-7-10(4-2)8-9;1-3-9-7-5-6-8-10(9)4-2;1-2-8-6-4-3-5-7-8/h3*3-8H,1-2H2;2-7H,1H2 |
InChI Key |
NRJQSNGLTKVTGL-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=CC=C1.C=CC1=CC=C(C=C1)C=C.C=CC1=CC(=CC=C1)C=C.C=CC1=CC=CC=C1C=C |
Origin of Product |
United States |
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